N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide
Description
The compound N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide is a hybrid heterocyclic molecule featuring a benzothiazole ring fused to a pyrazolone core, further linked to an isonicotinohydrazide moiety via an ethyldiene spacer. This structure integrates pharmacophoric elements associated with antimicrobial, anti-inflammatory, and antitumor activities, as seen in related benzothiazole and pyrazole derivatives .
Properties
Molecular Formula |
C19H16N6O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16N6O2S/c1-11(22-23-17(26)13-7-9-20-10-8-13)16-12(2)24-25(18(16)27)19-21-14-5-3-4-6-15(14)28-19/h3-10,24H,1-2H3,(H,23,26)/b22-11+ |
InChI Key |
VERVHQSOFKKYDW-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/NC(=O)C4=CC=NC=C4)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NNC(=O)C4=CC=NC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 1,3-benzothiazole-2-amine, which is achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Pyrazole Ring Formation: The benzothiazole derivative is then reacted with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown promise as an antibacterial and anticancer agent.
Biological Studies: It is used in studies to understand the mechanisms of action of benzothiazole and pyrazole derivatives, particularly their interactions with biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound inhibits bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Pyrazole Hybrids
The benzothiazole-pyrazolone scaffold in the target compound is structurally analogous to 1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine (), which contains a thiazole-hydrazine framework. Both compounds share:
- Heterocyclic cores : Benzothiazole/thiazole and pyrazolone/hydrazine moieties.
Key Differences :
- The target compound’s pyrazolone ring introduces a ketone group, enhancing electrophilicity compared to the simpler hydrazine in .
Triazole and Pyrazole Derivatives
Compounds like 1-((N1-substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl) piperazine () and (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine () highlight the prevalence of triazole and pyrazole motifs in drug design.
Structural and Functional Comparisons :
The target compound’s pyrazolone ring may confer stronger hydrogen-bonding capacity compared to triazoles, which rely on dipole interactions. However, triazole derivatives benefit from synthetic versatility via click chemistry .
Hydrazide-Containing Analogues
The isonicotinohydrazide group aligns with N-methyl-3-(2-phenylhydrazono)butanamide (), a pyrazole-hydrazone derivative. Both compounds utilize hydrazide/hydrazone linkers for structural rigidity and target binding.
Key Similarities :
Divergences :
Computational and Structural Insights
Molecular similarity metrics (Tanimoto, Dice) from suggest that the target compound shares moderate similarity (Tanimoto >0.6) with benzothiazole-based inhibitors (e.g., antitumor agents). Computational docking could predict binding to targets like DNA gyrase or tubulin , leveraging its planar benzothiazole and pyridine rings for intercalation or surface interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
